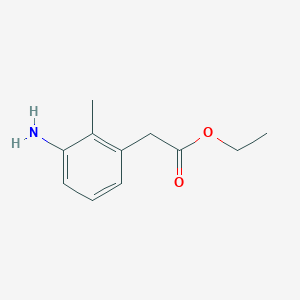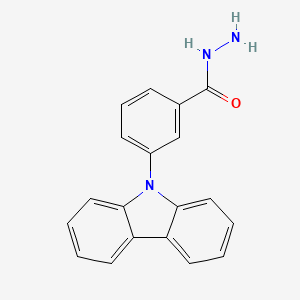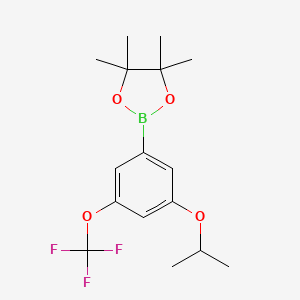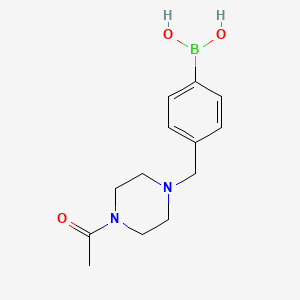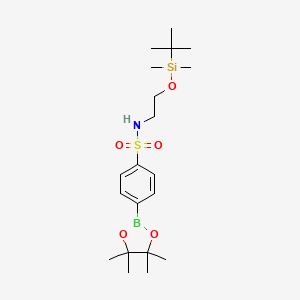
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine
Vue d'ensemble
Description
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine is a useful research compound. Its molecular formula is C10H4Br2Cl2N2 and its molecular weight is 382.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Functionalization
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine has been synthesized on a multigram scale from inexpensive materials, demonstrating its potential as a scalable and efficient intermediate for creating complex ligands and functional materials. This compound has shown great versatility in the synthesis of materials used in biodiagnostics, photovoltaics, and organic light-emitting diodes, as well as complex molecular structures like catenanes and knots. Its efficient synthesis and stepwise functionalization through Stille couplings are well-documented (D'Souza, Leigh, Papmeyer, & Woltering, 2012).
Preparation for Metal-Complexing Molecular Rods
Efficient syntheses of brominated bipyridines, including 5,5'-dibromo-2,2'-bipyridine, have been developed, primarily for preparing metal-complexing molecular rods. These syntheses involve Stille coupling and reductive symmetric coupling, yielding products suitable for various applications in coordination chemistry (Schwab, Fleischer, & Michl, 2002).
Application in Electrically Conductive Polymers
The reaction of 5,5'-dibromo-2,2'-bipyridine with a nickel complex produces poly(2,2'-bipyridine-5,5'-diyl), a polymer with significant physical and electrically conducting properties. This polymer can form complexes with iron and ruthenium ions, showing its potential in advanced material science (Yamamoto, Zhou, Kanbara, & Maruyama, 1990).
Insights in Chromatography and Molecular Interactions
The compound has been used in high-performance liquid chromatography (HPLC) for understanding the impact of molecular shape and electronic properties on enantioseparation. Its use in HPLC also aids in identifying molecular interactions involved in the chiral discrimination process, such as halogen bonding interactions (Peluso, Mamane, Aubert, & Cossu, 2014).
Use in Liquid Crystals
5,5'-Dibromo-2,2'-bipyridine has been functionalized to create new families of mesomorphic compounds. These compounds exhibit smectic B, smectic A, and nematic phases, demonstrating its applicability in the field of liquid crystals and advanced materials (El-Ghayoury, Douce, Ziessel, & Skoulios, 2000).
Propriétés
IUPAC Name |
5-bromo-4-(5-bromo-2-chloropyridin-4-yl)-2-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2Cl2N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVNLSUYCAEACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C2=CC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



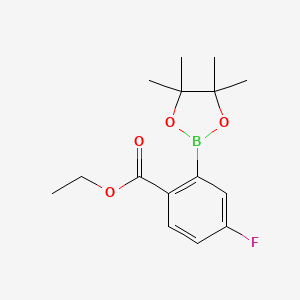
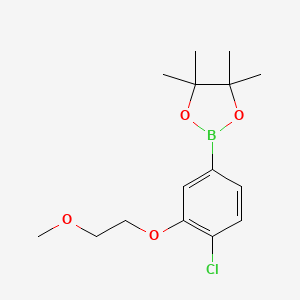
![1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B8243457.png)
